molecular formula C14H12Cl2O3S B5125501 2,6-dimethylphenyl 2,5-dichlorobenzenesulfonate

2,6-dimethylphenyl 2,5-dichlorobenzenesulfonate

Cat. No. B5125501
M. Wt: 331.2 g/mol
InChI Key: XNCCONVYOBLOBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6-dimethylphenyl 2,5-dichlorobenzenesulfonate is a chemical compound that has been widely used in scientific research. This compound is also known as DCB-DMSO and is commonly used as a solvent for the dissolution of hydrophobic compounds. DCB-DMSO has been studied for its various properties and applications in scientific research.

Scientific Research Applications

DCB-DMSO has been used in various scientific research applications. One of the most common applications of DCB-DMSO is as a solvent for the dissolution of hydrophobic compounds. DCB-DMSO has been shown to be an effective solvent for a wide range of hydrophobic compounds, including lipids, proteins, and nucleic acids. DCB-DMSO has also been used as a cryoprotectant for the preservation of cells and tissues.

Mechanism of Action

The mechanism of action of DCB-DMSO is not well understood. However, it is believed that DCB-DMSO interacts with the hydrophobic regions of biomolecules, leading to their solubilization. DCB-DMSO has also been shown to have membrane-disrupting properties, which may contribute to its ability to solubilize hydrophobic compounds.
Biochemical and Physiological Effects
DCB-DMSO has been shown to have a number of biochemical and physiological effects. DCB-DMSO has been shown to induce differentiation in certain cell types and has been used in studies of cell signaling pathways. DCB-DMSO has also been shown to have anti-inflammatory properties and has been used in studies of inflammatory diseases.

Advantages and Limitations for Lab Experiments

DCB-DMSO has several advantages for use in lab experiments. It is an effective solvent for the dissolution of hydrophobic compounds and can be used to solubilize a wide range of biomolecules. DCB-DMSO is also relatively non-toxic and has been shown to have low levels of cytotoxicity. However, DCB-DMSO can be expensive and may not be suitable for all applications.

Future Directions

There are several future directions for the use of DCB-DMSO in scientific research. One area of research is the development of new methods for the solubilization of hydrophobic compounds. DCB-DMSO may also be useful in the development of new therapies for inflammatory diseases. Additionally, there is ongoing research into the use of DCB-DMSO as a cryoprotectant for the preservation of cells and tissues.
Conclusion
In conclusion, DCB-DMSO is a chemical compound that has been widely used in scientific research. DCB-DMSO is an effective solvent for the dissolution of hydrophobic compounds and has been shown to have a number of biochemical and physiological effects. DCB-DMSO has several advantages for use in lab experiments, but also has limitations. There are several future directions for the use of DCB-DMSO in scientific research, including the development of new methods for the solubilization of hydrophobic compounds and the development of new therapies for inflammatory diseases.

Synthesis Methods

DCB-DMSO is synthesized by reacting 2,6-dimethylphenol with 2,5-dichlorobenzenesulfonyl chloride in the presence of a base. The reaction takes place in an organic solvent and is followed by purification to obtain the final product. The synthesis of DCB-DMSO is a relatively simple process and can be easily scaled up for large-scale production.

properties

IUPAC Name

(2,6-dimethylphenyl) 2,5-dichlorobenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12Cl2O3S/c1-9-4-3-5-10(2)14(9)19-20(17,18)13-8-11(15)6-7-12(13)16/h3-8H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNCCONVYOBLOBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)OS(=O)(=O)C2=C(C=CC(=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12Cl2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.